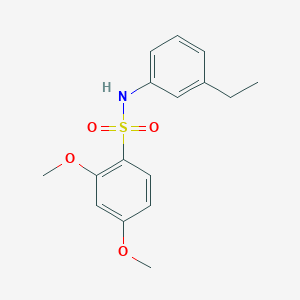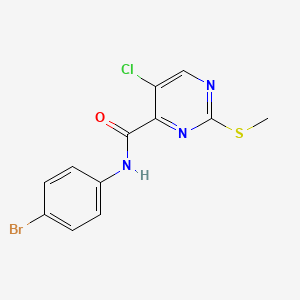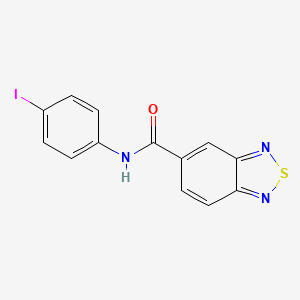
N-(3-ethylphenyl)-2,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-2,4-dimethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring substituted with two methoxy groups and an ethylphenyl group. Its unique structure imparts specific chemical and biological properties that make it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 3-ethylphenylamine with 2,4-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(3-ethylphenyl)-2,4-dimethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological systems. It may serve as a model compound for investigating the interactions of sulfonamides with enzymes and receptors.
Medicine: Sulfonamide derivatives, including this compound, are explored for their potential therapeutic applications. They may exhibit antibacterial, antifungal, or anti-inflammatory properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of N-(3-ethylphenyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
類似化合物との比較
- N-(4-ethylphenyl)-2,4-dimethoxybenzenesulfonamide
- N-(3-methylphenyl)-2,4-dimethoxybenzenesulfonamide
- N-(3-ethylphenyl)-2,5-dimethoxybenzenesulfonamide
Comparison: N-(3-ethylphenyl)-2,4-dimethoxybenzenesulfonamide is unique due to the specific positioning of the ethyl and methoxy groups on the benzene ring. This arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the methoxy groups can affect the compound’s ability to participate in substitution reactions, while the ethyl group’s position can impact its steric interactions with molecular targets.
特性
IUPAC Name |
N-(3-ethylphenyl)-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-12-6-5-7-13(10-12)17-22(18,19)16-9-8-14(20-2)11-15(16)21-3/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEXABWCODXRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5449968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5449969.png)
![4-{2-[2-(3-fluoro-2,4-dimethylphenyl)-1H-imidazol-1-yl]-1-pyridin-2-ylethyl}morpholine](/img/structure/B5449977.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5449988.png)
![4-{1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidin-4-yl}pyridine](/img/structure/B5449999.png)


![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5450024.png)
![4-(cyclopropylmethyl)-1-[(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5450028.png)
![N-[(4-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B5450037.png)
![2-tert-butyl-6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5450060.png)
![3-(allylthio)-6-(2,4-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5450068.png)
![N-[2-chloro-5-(3,4-dimethylbenzoyl)phenyl]acetamide](/img/structure/B5450070.png)
